molecular formula C22H33ClN2O B2466543 N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride CAS No. 1049788-59-1

N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride

Cat. No. B2466543
CAS RN: 1049788-59-1
M. Wt: 376.97
InChI Key: QAEBLKMOTWKZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as memantine hydrochloride and is classified as an NMDA receptor antagonist. It has been found to have various biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various diseases and disorders.

Scientific Research Applications

Radiosynthesis and Herbicide Safeners

  • Radiosynthesis of Chloroacetanilide Herbicides and Dichloroacetamide Safeners : Research has focused on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, such as acetochlor and R-29148, to study their metabolism and mode of action. This process involves reductive dehalogenation and other synthetic steps to obtain high specific activity compounds for metabolic studies (Latli & Casida, 1995).

Synthetic Utility in Organic Chemistry

  • Synthetic Utility of α-(Dimethylamino)benzylidene Acetals : The dimethylamino group's reactivity has been exploited in organic synthesis, particularly in the formation of cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals from vicinal cis-diols. These acetals serve as temporary protecting groups for vicinal diols, facilitating selective benzoylation and acetylation (Hanessian & Moralioglu, 1972).

Anthelminthic Applications

  • Amidantel as a Potent Anthelminthic : Compounds containing dimethylaminoethyl groups have demonstrated significant anthelminthic activity. Amidantel, a new aminophenylamidine, is active against a range of nematodes, filariae, and cestodes, showing promise in veterinary applications (Wollweber et al., 1979).

Anti-histaminic Activity

  • Anti-histaminic Activity of Mannich Bases : Mannich bases with dimethylaminoethyl groups, such as dimethylaminoethyl p-chlorophenyl ketone hydrochloride, have shown significant anti-histaminic activity in various in vivo and in vitro models. This highlights the potential for developing new therapeutic agents based on this functional group (Chaturvedi, Patnaik, & Dhawan, 1982).

Metabolism and Toxicology of Herbicides

  • Metabolism of Chloroacetamide Herbicides : Studies on the comparative metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes reveal the complex metabolic pathways involved and the potential for carcinogenicity through metabolic activation. This research is crucial for understanding the safety and environmental impact of these widely used herbicides (Coleman et al., 2000).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(3-phenyl-1-adamantyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O.ClH/c1-24(2)9-8-23-20(25)15-21-11-17-10-18(12-21)14-22(13-17,16-21)19-6-4-3-5-7-19;/h3-7,17-18H,8-16H2,1-2H3,(H,23,25);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEBLKMOTWKZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CC12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride

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